molecular formula C31H46O6 B1383994 9,11-Anhydro-12-hydroxy Fusidic Acid CAS No. 74048-44-5

9,11-Anhydro-12-hydroxy Fusidic Acid

Cat. No.: B1383994
CAS No.: 74048-44-5
M. Wt: 514.7 g/mol
InChI Key: DOCBWOTZOGLGKD-IWGYCJSRSA-N
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Description

9,11-Anhydro-12-hydroxy Fusidic Acid is a semi-synthetic derivative of fusidic acid, a steroid-like antibiotic isolated from the fungus Fusidium coccineum . With the molecular formula C31H46O6 and a molecular weight of 514.69 g/mol , this compound is a valuable chemical tool for researching novel antibacterial and anti-inflammatory agents. As a member of the fusidane family, its core structure is a tetracyclic ring system with a chair-boat-chair conformation distinct from natural steroids . This derivative shares the core research value of fusidic acid, which is a potent inhibitor of bacterial protein synthesis . Fusidic acid specifically targets bacterial elongation factor G (EF-G) . It binds to the EF-G-GDP complex after GTP hydrolysis on the ribosome, preventing the release of the factor and thereby stalling the translocation step of protein synthesis . This mechanism results in a bacteriostatic effect, primarily against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes . Research into fusidic acid derivatives, including hydrogenated analogs, has demonstrated that modifications to the parent structure can retain significant antimicrobial activity while also conferring strong anti-inflammatory properties . Studies in TPA-induced mouse ear edema models have shown that such derivatives can effectively reduce inflammation by suppressing the expression of key pro-inflammatory cytokines such as IL-1β and TNF-α, as well as the enzyme COX-2 . Researchers utilize this compound to explore structure-activity relationships within the fusidane class and to develop new antimicrobial and anti-inflammatory agents . It is presented as a white solid with a verified CAS Number of 74048-44-5 . This product is intended for professional manufacturing and research laboratory use only. It is not intended for medical, consumer, or personal use. Orders from non-authorized facilities, including medical offices and residences, will be canceled.

Properties

IUPAC Name

(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCBWOTZOGLGKD-IWGYCJSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Anhydro-12-hydroxy Fusidic Acid involves the dehydration of fusidic acid, leading to the formation of the anhydro derivative. Specific reaction conditions, such as temperature and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes, followed by chemical modification to achieve the desired anhydro derivative. The process is designed to be cost-effective and scalable, ensuring a consistent supply for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 9,11-Anhydro-12-hydroxy Fusidic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antimicrobial Activity

9,11-Anhydro-12-hydroxy Fusidic Acid exhibits significant antimicrobial properties, particularly against staphylococci, including methicillin-resistant strains (MRSA). Research indicates that this compound maintains efficacy similar to that of fusidic acid while potentially offering improved pharmacokinetic profiles.

In Vitro Studies

Studies have demonstrated the compound's effectiveness against a range of bacteria. Table 1 summarizes the minimum inhibitory concentrations (MICs) for various pathogens:

PathogenMIC (mg/L)
Staphylococcus aureus (MRSA)< 2
Streptococcus pneumoniae< 4
Clostridium difficile< 8
Neisseria gonorrhoeae< 4

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for its application in clinical settings. Key findings include:

  • Absorption : The compound exhibits high bioavailability when administered orally.
  • Distribution : It penetrates well into tissues such as skin and bone but shows limited central nervous system penetration.
  • Elimination : Primarily metabolized by the liver with minimal renal clearance, making it suitable for use in patients with renal impairment.

Potential in Drug Development

The unique structure of this compound positions it as a candidate for further drug development. Its modifications may lead to derivatives with enhanced activity or reduced resistance profiles.

Case Study 1: Efficacy Against Resistant Strains

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that this compound was effective in vitro and showed promise for use in treating resistant infections.

Case Study 2: Pharmacokinetic Analysis

Research conducted at a leading pharmacology institute assessed the pharmacokinetics of the compound in human subjects. The study found that the compound's absorption was not significantly affected by food intake, maintaining consistent plasma levels necessary for therapeutic efficacy.

Mechanism of Action

The mechanism of action of 9,11-Anhydro-12-hydroxy Fusidic Acid involves the inhibition of bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step of protein elongation. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fusidic Acid

  • Structure : Contains a C20 α,β-unsaturated carboxylic acid and a C16 acetoxyl group critical for binding EF-G .
  • Activity : MIC values against Staphylococcus aureus range from 0.03–2 µg/mL, with enhanced efficacy at acidic pH (pH 5.5) . Resistance arises via mutations in EF-G (e.g., H457Y/Q) or plasmid-borne fusB genes .
  • Metabolism : Oxidized to 3-didehydrofusidic acid and 16-deacetylfusidic acid γ-lactone (inactive metabolite) in mammals .

16-Deacetylfusidic Acid γ-Lactone

  • Structure : Lacks the C16 acetoxyl group, forming a γ-lactone ring .
  • Activity : Inactive against S. aureus (MIC >256 µg/mL) due to loss of the acetoxyl group essential for EF-G binding .

24,25-Dihydrofusidic Acid

  • Structure : Saturated C24–C25 bond .
  • Activity: Retains antibacterial potency similar to fusidic acid (MIC 0.06–0.5 µg/mL), indicating minor structural changes preserve activity .

3-Amino-Substituted Fusidic Acid Derivatives

  • Structure: C3 hydroxyl group replaced with amino-linked substituents .
  • Activity : Derivatives with carboxyl or amide groups at C3 show reduced binding to EF-G (e.g., MIC increase to 8–32 µg/mL) due to altered hydrogen bonding with Thr84 and Glu434 .

Microbial Metabolites of Fusidic Acid

  • Examples : 26-Hydroxyfusidic acid, 27-hydroxyfusidic acid, and dicarboxylic acid derivatives .
  • Activity : Reduced potency (MIC 16–64 µg/mL) compared to fusidic acid, attributed to hydroxylation disrupting hydrophobic interactions with EF-G .

Structural-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compound
C16 acetoxyl group Critical for EF-G binding; removal (e.g., γ-lactone) abolishes activity . 16-Deacetylfusidic Acid γ-Lactone
C20 α,β-unsaturated carboxylic acid Essential for ribosome interaction; saturation reduces potency . 24,25-Dihydrofusidic Acid
C3 hydroxyl group Hydrogen bonding with EF-G; substitution decreases activity . 3-Amino-Fusidic Acid Derivatives
Hydroxylation at C26/C27 Disrupts hydrophobic binding pocket; lowers activity . 26-Hydroxyfusidic Acid

Pharmacological and Resistance Profiles

9,11-Anhydro-12-hydroxy Fusidic Acid

  • However, the C12 hydroxyl group could introduce polar interactions, altering selectivity .
  • Resistance Risk : Likely susceptible to EF-G mutations (e.g., H457Y) observed in fusidic acid-resistant S. aureus .

Cross-Resistance

  • Fusidic acid-resistant strains (MIC ≥4 µg/mL) show cross-resistance to 24,25-dihydrofusidic acid but retain susceptibility to linezolid and clindamycin .

Biological Activity

9,11-Anhydro-12-hydroxy Fusidic Acid is a derivative of fusidic acid, a well-known antibiotic with significant activity against Gram-positive bacteria. This compound has garnered attention due to its potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and clinical relevance.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, which is crucial for the translocation step during protein synthesis. By binding to EF-G after GTP hydrolysis, this compound disrupts the normal function of the ribosome, leading to the accumulation of incomplete polypeptides and ultimately resulting in bacterial cell death .

The biochemical properties of this compound can be summarized as follows:

PropertyDescription
Chemical Structure Derivative of fusidic acid with specific modifications enhancing its antibacterial activity.
Solubility Soluble in organic solvents; limited solubility in water.
Stability Relatively stable under standard laboratory conditions but may degrade over time.
Metabolism Primarily metabolized via non-renal pathways; generates multiple metabolites detectable in bile.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated its effectiveness compared to other antibiotics, showing a high minimum inhibitory concentration (MIC) against resistant strains .

Case Studies

  • In Vitro Efficacy Against MRSA : A study evaluated the antimicrobial effects of this compound against several MRSA strains. The results indicated that this compound significantly inhibited bacterial growth at low concentrations (0.025 to 1.25 µg/mL), demonstrating its potential as a treatment option for resistant infections .
  • Combination Therapy : Another investigation into combination therapies involving fusidic acid derivatives revealed that when paired with rifampicin, resistance mutations in S. aureus were undetectable, suggesting that this compound could be effectively utilized in combination treatments to enhance efficacy and minimize resistance development .

Pharmacokinetics

The pharmacokinetics of fusidic acid derivatives indicate that they are primarily eliminated through non-renal mechanisms. Studies have shown that plasma concentrations remain stable even in patients with renal impairments, making it a suitable option for individuals with compromised kidney function .

Clinical Applications

This compound is being investigated for various clinical applications:

  • Treatment of Skin Infections : Its strong antibacterial properties make it a candidate for treating skin infections caused by resistant bacteria.
  • Orthopedic Infections : The compound has shown promise in treating staphylococcal bone and joint infections due to its targeted action against resistant strains .
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in managing inflammatory conditions alongside bacterial infections .

Q & A

Basic Research Questions

Q. What experimental approaches are used to characterize the binding mechanism of 9,11-Anhydro-12-hydroxy Fusidic Acid to EF-G-GDP?

  • Methodological Answer : Crystallographic studies and molecular dynamics simulations are critical for elucidating structural interactions. For example, fusidic acid binds to EF-G-GDP in ribosome-bound states, stabilizing a GTP-like conformation by interacting with switch II loops and ribosomal proteins (L11/L12) . These methods can be adapted for derivatives like this compound to assess conformational changes in EF-G during GTP hydrolysis.

Q. How does pH influence the intracellular activity of this compound against Staphylococcus aureus?

  • Methodological Answer : Time-kill assays under varying pH conditions (e.g., pH 5.5 vs. 7.4) can quantify activity shifts. Fusidic acid derivatives exhibit enhanced potency in acidic environments due to improved cellular accumulation in phagocytic cells, as shown in THP-1 macrophage models . Parallel experiments with intracellular pathogens like S. aureus should include pH-adjusted broth microdilution and intracellular survival assays.

Q. What are standard in vitro assays to determine the minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria?

  • Methodological Answer : Broth microdilution assays per CLSI guidelines are standard. For example, MIC values for fusidic acid against methicillin-resistant S. aureus (MRSA) range from 0.03–0.5 µg/mL, with deviations indicating resistance mechanisms (e.g., fusB/fusC mutations) . Include controls like clindamycin and linezolid to benchmark derivative efficacy.

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize dosing regimens for this compound to prevent resistance emergence?

  • Methodological Answer : Mechanism-based PK/PD models integrate bacterial growth/killing kinetics and resistance mutation rates. For fusidic acid, population PK models derived from phase 1 data and hollow-fiber infection models (HFIM) predict regimens that suppress resistance in MRSA . Apply Monte Carlo simulations to identify target AUC/MIC ratios and optimize dosing intervals.

Q. What methodologies validate synergistic effects between this compound and colistin against multidrug-resistant Acinetobacter baumannii?

  • Methodological Answer : Time-kill synergy studies and PK/PD modeling are essential. In colistin-resistant strains, fusidic acid reduces colistin EC50 by 83% via membrane destabilization, while colistin enhances fusidic acid uptake . Use checkerboard assays (FIC index ≤0.5) and HFIM to simulate clinical exposures (e.g., colistin 9 MU + fusidic acid 1500 mg loading dose) .

Q. How can conflicting data on fusidic acid derivatives’ efficacy across bacterial strains be resolved?

  • Methodological Answer : Genomic sequencing (e.g., fusE mutations) and proteomic profiling of EF-G variants clarify resistance mechanisms. For example, fusidic acid-resistant S. aureus strains show altered EF-G domain III interactions, reducing drug binding . Combine allelic exchange experiments with cryo-EM to map structural changes in EF-G induced by derivatives.

Key Notes for Experimental Design

  • Reproducibility : Validate assays using primary literature protocols (e.g., CLSI guidelines) and include raw data in appendices for transparency .
  • Conflicting Data : Use genomic tools (e.g., CRISPR-Cas9 knockouts) to isolate resistance mechanisms and control for strain-specific variability .
  • Ethical Compliance : Adhere to institutional biosafety protocols when handling multidrug-resistant pathogens like A. baumannii .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,11-Anhydro-12-hydroxy Fusidic Acid
Reactant of Route 2
9,11-Anhydro-12-hydroxy Fusidic Acid

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